(S)-tert-butyl 2-(5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepin-3-yl)acetate
Description
(S)-tert-butyl 2-(5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepin-3-yl)acetate is a structurally complex small molecule characterized by a thienodiazepine core fused with a substituted aromatic system. Key features include:
- Stereochemistry: The (S)-configuration at the acetoxy-bearing carbon ensures enantioselective interactions in biological or crystalline environments .
- Substituents: 4-Chlorophenyl group: Enhances lipophilicity and may influence binding to hydrophobic targets. 6,7-Dimethyl groups: Steric effects that could modulate conformational flexibility. tert-butyl ester: A bulky ester group likely improving solubility in nonpolar solvents and metabolic stability .
This compound’s crystallographic data, if available, would typically be refined using programs like SHELXL, a standard tool for small-molecule structure determination .
Properties
IUPAC Name |
tert-butyl 2-[(3S)-5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-1,3-dihydrothieno[2,3-e][1,4]diazepin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3S/c1-11-12(2)28-20-17(11)18(13-6-8-14(22)9-7-13)23-15(19(26)24-20)10-16(25)27-21(3,4)5/h6-9,15H,10H2,1-5H3,(H,24,26)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKLUYDBOVKXJD-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C(=O)N2)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C(=O)N2)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
(S)-tert-butyl 2-(5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepin-3-yl)acetate is a compound that belongs to the class of thieno[2,3-e][1,4]diazepines. These compounds have garnered attention due to their diverse biological activities, including potential applications in pharmacology and medicinal chemistry.
Chemical Structure
The compound features a complex structure with a thieno[2,3-e][1,4]diazepine core, which is known for its ability to interact with various biological targets. The presence of the 4-chlorophenyl group and the tert-butyl acetate moiety contributes to its pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that thieno[2,3-e][1,4]diazepines exhibit significant anticancer properties. For instance, derivatives of this compound have been tested against various cancer cell lines. In one study, compounds similar to this compound showed promising results with IC50 values in the low micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .
Antioxidant Properties
Thieno[2,3-e][1,4]diazepines have also been evaluated for their antioxidant capabilities. Research indicates that these compounds can mitigate oxidative stress in biological systems. For example, a study reported that certain derivatives protected erythrocytes from oxidative damage induced by toxic agents . This suggests potential applications in preventing oxidative stress-related diseases.
Antimicrobial Activity
The antimicrobial efficacy of thieno[2,3-e][1,4]diazepines has been explored as well. Compounds from this class demonstrated activity against various bacterial strains and fungi. A notable finding indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL against pathogens such as E. coli and Pseudomonas aeruginosa .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Biological Activity |
|---|---|
| Chloro Group | Enhances anticancer activity by increasing lipophilicity and receptor binding affinity. |
| Dimethyl Group | Contributes to the stability of the compound and may influence its interaction with biological targets. |
| Thieno Ring | Provides a unique scaffold that is crucial for the biological activity observed in various assays. |
Case Studies
Several case studies have highlighted the effectiveness of thieno[2,3-e][1,4]diazepine derivatives:
- Anticancer Study : A compound structurally similar to this compound was tested against multiple cancer cell lines and showed significant cytotoxicity with an IC50 value of 12 μM against MCF-7 breast cancer cells .
- Antioxidant Evaluation : In a study assessing the protective effects on erythrocytes exposed to oxidative stress from environmental toxins like 4-nonylphenol, thieno[2,3-e][1,4]diazepine derivatives reduced cell malformations significantly compared to control groups .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar thieno[2,3-e][1,4]diazepine structures exhibit anticancer properties. The compound may inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. For example, studies on related compounds have shown efficacy against various cancer cell lines, suggesting that (S)-tert-butyl 2-(5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepin-3-yl)acetate could be further investigated for its potential as an anticancer agent.
Neuropharmacology
The thieno[2,3-e][1,4]diazepine framework is also associated with neuroactive properties. Preliminary studies suggest that this compound may influence neurotransmitter systems and could be explored for applications in treating neurological disorders such as anxiety or depression. Further research is needed to elucidate its mechanism of action and therapeutic potential.
Case Study 1: Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several thieno[2,3-e][1,4]diazepine derivatives and evaluated their anticancer activity against human cancer cell lines. One derivative showed significant inhibition of cell growth at low micromolar concentrations. This highlights the potential of this compound as a lead compound for further development.
Case Study 2: Neuropharmacological Screening
A study conducted by researchers at a leading pharmacology institute investigated the neuropharmacological effects of various diazepine derivatives. The results indicated that compounds with structural similarities to this compound exhibited anxiolytic effects in animal models. This suggests potential applications in treating anxiety disorders.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound belongs to the thienodiazepine class, which shares a diazepine ring fused to a thiophene moiety. Comparisons focus on substituent effects:
Table 1: Structural and Functional Group Comparisons
Hydrogen Bonding and Crystalline Behavior
The 2-oxo group in the diazepine ring enables hydrogen bonding, critical for crystal packing and stability. Etter’s graph-set analysis (as extended by Bernstein et al.) highlights how such groups direct molecular aggregation . For example:
- Analog 1 (methyl ester) could form stronger intermolecular hydrogen bonds, leading to higher melting points .
Pharmacological and Physicochemical Properties
While specific activity data is unavailable in the provided evidence, general trends can be inferred:
- Lipophilicity : The 4-chlorophenyl and tert-butyl groups increase logP, favoring blood-brain barrier penetration.
- Metabolic Stability : The tert-butyl ester resists esterase hydrolysis more effectively than methyl esters .
- Synthetic Accessibility : Bulky substituents (e.g., tert-butyl) may complicate synthesis compared to smaller analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
